6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one
Description
6-Chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by:
- Chlorine at position 6 of the coumarin core, enhancing electron-withdrawing effects.
- This structural motif positions the compound for diverse biological applications, leveraging coumarin’s inherent fluorescence and pharmacophore versatility.
Properties
IUPAC Name |
6-chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4S/c1-11(2)12-3-6-15(7-4-12)24(21,22)17-10-13-9-14(19)5-8-16(13)23-18(17)20/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMTMWGQBQNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromen-2-one and 4-isopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro or sulfonyl groups, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new compounds with potentially different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized chromen-2-one compounds.
Scientific Research Applications
Medicinal Chemistry Applications
6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one exhibits significant pharmacological properties. Its applications in drug development are primarily focused on:
1.1 Anticancer Activity
Research indicates that chromenone derivatives can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported that certain chromenone derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as anticancer agents .
1.2 Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Chromenone derivatives have been tested for their efficacy against a range of bacteria and fungi. A notable study demonstrated that specific structural modifications of chromenones enhanced their antibacterial activity against resistant strains of Staphylococcus aureus .
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of chromenones has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
Material Science Applications
Beyond medicinal chemistry, this compound finds applications in material science.
2.1 Organic Photovoltaics
The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Research has indicated that chromenone derivatives can serve as effective electron transport materials, enhancing the efficiency of solar cells .
2.2 Photonic Devices
In photonics, the optical properties of chromenones are exploited for developing light-emitting diodes (LEDs) and laser devices. The ability of these compounds to absorb and emit light at specific wavelengths is critical for applications in display technologies .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, including sulfonation and chlorination processes. The characterization of synthesized compounds typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity.
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chloro substituent may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Functional Group Variations
The table below compares substituents, biological activities, and key findings for related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity
- Chlorine at Position 6 : Present in the target compound, L5 (), and antifungal indole derivatives (), this group likely enhances lipophilicity and electron-deficient character, favoring interactions with microbial enzymes or DNA .
- Sulfonyl vs. Heterocyclic Groups :
- Indole Carbonyl vs. Sulfonyl : The indole-based analog () shows potent antifungal activity, suggesting that bulky aromatic groups at position 3 enhance membrane disruption or ergosterol biosynthesis inhibition .
Physical and Electronic Properties
Biological Activity
6-Chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with a chloro substituent and a benzenesulfonyl group, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives of chromenone exhibit significant antimicrobial properties. For instance, various analogs were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with specific substitutions at the 6 and 8 positions of the chromenone structure exhibited enhanced antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 6c | 5.0 | Staphylococcus aureus |
| 6d | 10.0 | Escherichia coli |
| 6e | 7.5 | Aspergillus niger |
The minimum inhibitory concentration (MIC) values suggest that structural modifications can lead to improved antimicrobial activity against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. A series of related compounds demonstrated promising activity against human cancer cell lines, including SK-OV-3 (ovarian cancer) and HT-29 (colon cancer).
Case Study: Cytotoxicity Assay
In a study by Patel et al., several chromenone derivatives were synthesized and screened for cytotoxicity using the Sulforhodamine B (SRB) assay. The findings are summarized in the table below:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 7h | 9.34 | SK-OV-3 |
| 12j | 10.39 | HT-29 |
| 7b | 11.24 | HeLa |
The results indicated that the presence of electron-withdrawing groups significantly enhanced cytotoxic effects against these cancer cell lines .
Enzyme Inhibition Activity
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from coumarin structures have shown promising AChE inhibitory activity.
Inhibition Assay Results
Research demonstrated that certain derivatives exhibited strong inhibitory effects on AChE:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3i | 2.7 | Competitive Inhibition |
These findings suggest that modifications to the coumarin structure can enhance AChE inhibition, potentially leading to therapeutic applications in treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of chromenone derivatives is significantly influenced by their structural characteristics. The presence of various substituents can modulate their pharmacological profiles:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Electron-Donating Groups : Improve antioxidant properties.
- Halogen Substituents : Often correlate with increased antimicrobial efficacy.
This relationship underscores the importance of careful design in the synthesis of new derivatives for targeted biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
